REACTION_CXSMILES
|
[OH-].[Na+].[N:3]1[CH:8]=[C:7]([C:9]([NH:11][C:12]2([C:15]([O:17]CC)=[O:16])[CH2:14][CH2:13]2)=[O:10])[CH:6]=[N:5][CH:4]=1.C(O)(=O)C>CO>[N:3]1[CH:8]=[C:7]([C:9]([NH:11][C:12]2([C:15]([OH:17])=[O:16])[CH2:13][CH2:14]2)=[O:10])[CH:6]=[N:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 1-[(pyrimidine-5-carbonyl)amino]-cyclopropanecarboxylate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)NC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)NC1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |